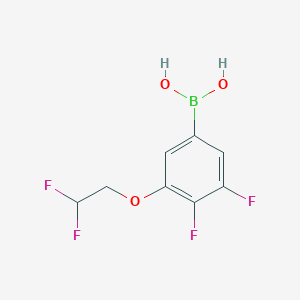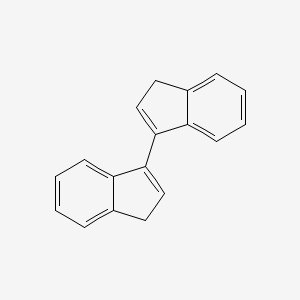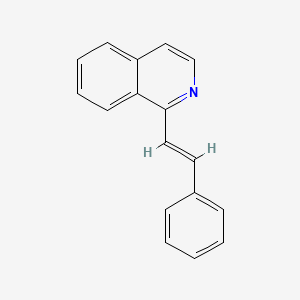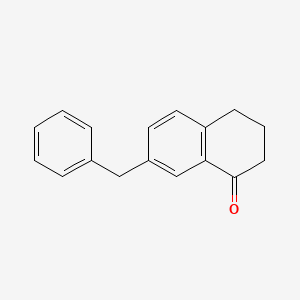
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of difluoro-ethoxy and difluoro-benzene groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the reaction of 3,4,5-trifluorophenol with 2,2-difluoroethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized boronic acids, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential in developing enzyme inhibitors and probes for biological studies.
Medicine: Research is ongoing to investigate its role in drug discovery, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of target proteins. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoro-ethoxy)-4,5-diamino-benzoic acid
- 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid
Uniqueness
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid stands out due to its specific substitution pattern and the presence of both difluoro-ethoxy and difluoro-benzene groups. These structural features confer unique reactivity and properties, making it valuable in specialized applications compared to its analogs.
Eigenschaften
CAS-Nummer |
936250-23-6 |
|---|---|
Molekularformel |
C8H7BF4O3 |
Molekulargewicht |
237.95 g/mol |
IUPAC-Name |
[3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |
InChI-Schlüssel |
YOWBSHPKPTTYFK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)


